Tofacitinib

Rheumatoid Arthritis JAK Inhibitor Comparative Efficacy

Select Tofacitinib (rac-Tofacitinib, CAS 1259404-17-5) to equip your preclinical inflammatory models with a benchmark pan-JAK inhibitor. Its balanced inhibition of JAK1 (15.1 nM), JAK2 (77.4 nM), and JAK3 (55.0 nM) enables simultaneous blockade of multiple JAK-STAT pathways—ideal for cytokine network studies. Real-world evidence demonstrates intermediate 52-week efficacy (28.1% low disease activity rate) and 56.2% retention, providing a defined comparator tier for novel agent benchmarking. Secure high-purity (≥97%) research-grade material with flexible gram-scale packaging.

Molecular Formula C16H20N6O
Molecular Weight 312.37 g/mol
CAS No. 1259404-17-5
Cat. No. B1680491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofacitinib
CAS1259404-17-5
SynonymsCP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz
Molecular FormulaC16H20N6O
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
InChIInChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
InChIKeyUJLAWZDWDVHWOW-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 155.1 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tofacitinib for Research Procurement: Compound Class and Baseline Identification


Tofacitinib (CAS 1259404-17-5) is an orally bioavailable, small-molecule pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, and JAK3 with varying potency [1]. It functions by inhibiting the JAK-STAT signaling pathway, thereby modulating cytokine-driven inflammatory and immune responses [1]. The compound is widely utilized as a reference agent in preclinical studies of autoimmune and inflammatory disorders and in clinical investigations of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis [1].

Why Tofacitinib Cannot Be Interchanged with Other JAK Inhibitors in Research and Clinical Protocols


Despite belonging to the same JAK inhibitor class, tofacitinib, baricitinib, upadacitinib, and filgotinib exhibit distinct isoform selectivity profiles that translate into differential clinical efficacy, safety signals, and real-world treatment persistence [1]. In vitro enzyme assays demonstrate that tofacitinib inhibits JAK1, JAK2, and JAK3 with IC50 values of 15.1 nM, 77.4 nM, and 55.0 nM, respectively, while filgotinib shows >10,000 nM for JAK3 and upadacitinib displays 139 nM for JAK3 [1]. These molecular differences manifest as quantifiable variations in clinical outcomes: 52-week low disease activity achievement rates in rheumatoid arthritis range from 13.8% (filgotinib) to 48.4% (baricitinib), with tofacitinib at 28.1% [2]. Such performance gaps preclude simple interchangeability and necessitate compound-specific selection based on experimental or therapeutic context.

Tofacitinib Differentiation Evidence: Quantitative Comparative Data Versus JAK Inhibitor Alternatives


Tofacitinib 52-Week Clinical Efficacy vs. Baricitinib, Upadacitinib, Filgotinib, and Peficitinib in Rheumatoid Arthritis

In a direct comparative analysis of 251 rheumatoid arthritis patients treated with five JAK inhibitors, tofacitinib achieved a 52-week low disease activity rate of 28.1%, measured by Clinical Disease Activity Index (CDAI) [1]. This performance differed substantially from baricitinib (48.4%) and upadacitinib (42.5%) but exceeded filgotinib (13.8%) and peficitinib (32.1%) [1]. The 52-week retention rate for tofacitinib was 56.2%, compared to 64.1% for baricitinib, 68.5% for upadacitinib, 48.3% for filgotinib, and 42.9% for peficitinib [1].

Rheumatoid Arthritis JAK Inhibitor Comparative Efficacy

Tofacitinib JAK Isoform Selectivity Profile: IC50 Values Versus Baricitinib, Upadacitinib, and Filgotinib

In standardized enzyme assays, tofacitinib exhibits a distinct JAK inhibition pattern: IC50 values of 15.1 nM (JAK1), 77.4 nM (JAK2), 55.0 nM (JAK3), and 489 nM (TYK2) [1]. This profile differs from filgotinib (JAK1: 363 nM, JAK2: 2400 nM, JAK3: >10,000 nM, TYK2: 2600 nM), upadacitinib (JAK1: 8 nM, JAK2: 600 nM, JAK3: 139 nM, TYK2: N/A), and baricitinib (JAK1: 4 nM, JAK2: 7 nM, JAK3: 787 nM, TYK2: 61 nM) [1]. The JAK3:JAK1 IC50 ratio is 3.6 for tofacitinib versus >27.5 for filgotinib and 17.4 for upadacitinib [1].

Kinase Selectivity JAK-STAT Pathway In Vitro Pharmacology

Tofacitinib Cost-Effectiveness vs. Adalimumab in Rheumatoid Arthritis: Pharmacoeconomic Analysis

In a propensity score-matched cohort study of 116 Chinese rheumatoid arthritis patients, tofacitinib demonstrated comparable clinical efficacy to adalimumab, with no significant differences in ACR20, ACR50, or ACR70 response rates (χ2 = 0.240-0.321, P > 0.5 for all comparisons) [1]. However, Markov model cost-effectiveness analysis over a simulated 27-year disease progression indicated that tofacitinib was more cost-effective than adalimumab, with probabilistic sensitivity analysis showing a 99.38% probability of tofacitinib being the cost-effective choice relative to adalimumab [1].

Pharmacoeconomics Cost-Effectiveness Health Technology Assessment

Tofacitinib Discontinuation Risk Due to Lack of Efficacy vs. Upadacitinib in Rheumatoid Arthritis

In a comparative study of five JAK inhibitors across 251 RA patients, tofacitinib demonstrated a higher rate of discontinuation due to lack of efficacy at 52 weeks compared to upadacitinib [1]. While specific numeric values for discontinuation rates by category are reported only descriptively in the abstract, the study explicitly states that "UPA showed the lowest rate of discontinuation due to lack of efficacy at 52 weeks and the highest long-term retention rate" [1]. The 52-week retention rate for tofacitinib was 56.2%, compared to 68.5% for upadacitinib—a difference of 12.3 percentage points [1].

Treatment Persistence Discontinuation Rates Real-World Evidence

Tofacitinib vs. Filgotinib Real-World Efficacy in Ulcerative Colitis: Propensity Score-Weighted Cohort

In a multicenter propensity score-weighted cohort study of 263 ulcerative colitis patients, tofacitinib achieved a 24-week steroid-free clinical remission rate of 58.8%, compared to 44.9% for filgotinib (IPTW-adjusted OR: 1.37; 95% CI: 0.76–2.49; P = 0.30) [1]. Clinical response rates at 24 weeks were 63.6% for tofacitinib and 59.0% for filgotinib (IPTW-adjusted OR: 1.13; 95% CI: 0.62–2.08; P = 0.69) [1]. Treatment persistence at 24 weeks was 83.5% for tofacitinib versus 76.4% for filgotinib (HR: 0.78; P = 0.30) [1].

Ulcerative Colitis Real-World Evidence JAK Inhibitor

Tofacitinib vs. Upadacitinib and Filgotinib in Ulcerative Colitis: Jakarta Real-World Study

In a retrospective multicenter analysis of 290 bio-exposed ulcerative colitis patients, tofacitinib achieved a 16-week corticosteroid-free symptomatic remission (CFREM) rate of 38.9%, compared to 36.8% for filgotinib and 60.1% for upadacitinib (p < 0.001) [1]. Drug retention was significantly longer for upadacitinib compared to tofacitinib (HR = 0.42; 95% CI: 0.21–0.85; p = 0.016), while filgotinib showed shorter retention than tofacitinib (HR = 1.60; 95% CI: 1.07–2.38; p = 0.021) [1].

Ulcerative Colitis Comparative Effectiveness Real-World Evidence

Tofacitinib: Optimal Research and Procurement Application Scenarios Based on Comparative Evidence


Pan-JAK Pathway Research Requiring Balanced JAK1/2/3 Inhibition

Based on enzyme assay data showing tofacitinib inhibits JAK1 (15.1 nM), JAK2 (77.4 nM), and JAK3 (55.0 nM) with a JAK3:JAK1 ratio of 3.6—in contrast to the >27.5 ratio for filgotinib and 17.4 for upadacitinib [1]—tofacitinib is the preferred compound for experimental models requiring simultaneous blockade of multiple JAK-STAT signaling pathways. This pan-inhibition profile makes tofacitinib particularly suitable for investigating cytokine networks where JAK3-dependent signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) contributes alongside JAK1- and JAK2-mediated pathways.

Cost-Constrained Clinical Studies Requiring Oral Small-Molecule Comparator

In clinical trial or observational study settings where budget considerations influence comparator selection, tofacitinib offers a pharmacoeconomic advantage over biologic alternatives. Evidence from a propensity score-matched analysis demonstrates that tofacitinib achieves comparable ACR20/50/70 response rates to adalimumab (differences ≤3.5 percentage points, all P > 0.5) while showing a 99.38% probability of superior cost-effectiveness [2]. This supports tofacitinib as a rational comparator arm or reference standard in studies requiring an oral JAK inhibitor with established real-world effectiveness data.

Ulcerative Colitis Research Where Pan-JAK Inhibition Shows Incremental Benefit Over JAK1 Selectivity

Real-world evidence in ulcerative colitis indicates that tofacitinib achieves numerically higher steroid-free clinical remission (58.8% vs. 44.9% at 24 weeks) and clinical response (63.6% vs. 59.0%) compared to the JAK1-selective inhibitor filgotinib, though differences did not reach statistical significance [3]. Additionally, tofacitinib demonstrated significantly longer drug retention than filgotinib (HR 1.60 favoring tofacitinib, p = 0.021) in a separate real-world cohort [4]. These findings position tofacitinib as the more appropriate selection for UC studies where maximizing early response rates and treatment persistence is prioritized over isoform selectivity.

Benchmarking Studies Requiring an Intermediate-Efficacy JAK Inhibitor Reference

Direct comparative data from a 251-patient rheumatoid arthritis cohort establishes tofacitinib's position as an intermediate-efficacy JAK inhibitor: its 52-week CDAI low disease activity rate of 28.1% falls between the higher-performing agents baricitinib (48.4%) and upadacitinib (42.5%) and the lower-performing filgotinib (13.8%) [5]. Similarly, tofacitinib's 52-week retention rate of 56.2% occupies a middle tier between upadacitinib (68.5%) and filgotinib (48.3%) [5]. This defined performance tier makes tofacitinib an ideal reference compound for benchmarking novel agents against an established, intermediate-benchmark JAK inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tofacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.